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  • Product: methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
  • CAS: 831191-82-3

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An In-Depth Technical Guide to Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate Abstract This technical guide provides a comprehensive overview of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, a fluorinated a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate

Abstract

This technical guide provides a comprehensive overview of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, a fluorinated analog of the amino acid phenylalanine. The strategic incorporation of fluorine atoms onto the phenyl ring significantly modifies the molecule's physicochemical and biological properties, making it a valuable building block in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical characteristics, synthetic methodologies, and advanced spectroscopic characterization. Furthermore, it explores its applications as a synthetic intermediate and its role in developing novel therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is a non-natural α-amino acid ester that belongs to the class of fluorinated phenylalanines. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly influence their properties, including acidity, basicity, lipophilicity, and metabolic stability.[1][2] In the context of drug design, replacing hydrogen with fluorine is a well-established strategy to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] Fluorinated amino acids, when incorporated into peptides or small molecule drugs, can increase resistance to enzymatic degradation and modulate binding interactions with biological targets.[1][4] This guide serves as a technical resource, elucidating the core scientific principles and practical methodologies associated with this important synthetic building block.

Molecular Structure and Physicochemical Properties

The structure of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate features a central chiral carbon ((2S)-configuration) bonded to an amino group, a methyl ester, a hydrogen atom, and a 2,4-difluorobenzyl side chain.

Structural Analysis

The key structural features are:

  • Chiral Center: The α-carbon possesses (S)-stereochemistry, which is analogous to naturally occurring L-phenylalanine. This is critical for its interaction with chiral biological systems like enzymes and receptors.

  • Methyl Ester: The carboxyl group is protected as a methyl ester, which serves as a versatile synthetic handle for further modifications, such as hydrolysis to the free acid or amidation to form peptide bonds.[5]

  • Difluorophenyl Ring: The two fluorine atoms on the aromatic ring are the most significant modification. Their strong electron-withdrawing nature alters the electronic properties of the ring, influencing pKa of the amino group and affecting aromatic interactions (e.g., π-π stacking). This substitution pattern also blocks potential sites of metabolic oxidation, thereby increasing the molecule's in vivo half-life.[2]

Caption: 2D Structure of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate.
Physicochemical Data Summary

The following table summarizes key quantitative data for the compound.

PropertyValueSource(s)
CAS Number 188428-33-7Internal Ref.
Molecular Formula C₁₀H₁₁F₂NO₂[6][7]
Molecular Weight 215.20 g/mol [6]
Appearance Typically a white to off-white solidGeneral Ref.
Stereochemistry (2S) or L-configurationTitle
InChIKey Not consistently reported, varies by sourceGeneral Ref.

Synthesis and Purification Workflow

The synthesis of fluorinated phenylalanine analogs often involves multi-step sequences starting from commercially available fluorinated precursors. The causality behind the chosen synthetic route is to build the amino acid scaffold onto a pre-functionalized aromatic ring, ensuring precise control over the fluorine substitution pattern.

Proposed Synthetic Pathway

A common and reliable approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with 2,4-difluorobenzyl bromide. This method provides good stereocontrol, which is essential for biological applications.

Caption: General synthetic workflow for the target compound.
Experimental Protocol: Esterification of the Amino Acid

This protocol details the final step of the synthesis, which is the conversion of the free amino acid to its methyl ester. This is a self-validating system; successful esterification can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by the disappearance of the carboxylic acid proton in NMR spectroscopy.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid (5.0 g, 1 eq.).

  • Solvent Addition: Suspend the amino acid in anhydrous methanol (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the stirred suspension over 15 minutes. Causality: Thionyl chloride reacts with methanol in situ to form HCl and methyl sulfite, which facilitates the Fischer esterification under anhydrous conditions, preventing side reactions.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase and ninhydrin stain).

  • Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield the pure methyl ester as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous proof of identity.[8]

Predicted Spectroscopic Data

The following table summarizes the predicted spectral data based on the compound's structure and data from analogous molecules.[9][10][11]

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.10-7.25 (m, 1H, Ar-H), 6.75-6.90 (m, 2H, Ar-H), 3.85 (dd, 1H, Cα-H), 3.70 (s, 3H, OCH₃), 3.10 (dd, 1H, Cβ-H), 2.95 (dd, 1H, Cβ-H), 1.60 (br s, 2H, NH₂). Note: Aromatic protons will show complex splitting due to H-H and H-F coupling.
¹³C NMR (101 MHz, CDCl₃)δ 174 (C=O), 162 (d, J_CF, Ar-C-F), 160 (d, J_CF, Ar-C-F), 132 (d, Ar-CH), 124 (dd, Ar-C), 111 (d, Ar-CH), 104 (t, Ar-CH), 55 (Cα), 52 (OCH₃), 38 (Cβ). Note: Carbons near fluorine will appear as doublets or triplets.
¹⁹F NMR (376 MHz, CDCl₃)Two distinct signals are expected in the aromatic region, likely between -110 and -120 ppm, each showing coupling to each other and to adjacent aromatic protons.
Mass Spec. (ESI+)m/z: 216.08 [M+H]⁺, 156.05 [M-COOCH₃]⁺.
IR (KBr) ν (cm⁻¹): 3300-3400 (N-H stretch), 2950 (C-H stretch), 1740 (C=O ester stretch), 1600, 1500 (C=C aromatic stretch), 1250 (C-F stretch).
Protocol: Acquiring ¹H NMR Spectrum
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the peaks to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) to assign signals to the corresponding protons in the molecule.

Applications in Drug Discovery and Development

The primary utility of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is as a specialized building block for synthesizing high-value pharmaceutical compounds.[5]

  • Peptide Modification: It can be incorporated into peptide sequences to create "peptidomimetics." The fluorinated side chain can enhance binding to target proteins through novel interactions (e.g., orthogonal multipolar interactions) and improve metabolic stability by preventing enzymatic cleavage near the recognition site.[4]

  • Enzyme Inhibitors: The compound serves as a scaffold for developing inhibitors of various enzymes, such as proteases and kinases, where phenylalanine is a recognition motif.[2][4] The fluorine atoms can modulate the electronics and conformation of the inhibitor to optimize potency and selectivity.

  • ¹⁹F NMR Probes: For biological studies, incorporating this amino acid into a protein allows the use of ¹⁹F NMR spectroscopy. This technique is highly sensitive and has a wide chemical shift range with no background signal in biological systems, making it an excellent tool for studying protein conformation, dynamics, and ligand binding.[12]

cluster_0 Drug Discovery Workflow BuildingBlock Methyl (2S)-2-amino-3- (2,4-difluorophenyl)propanoate Core Scaffold Synth Chemical Synthesis Peptide Synthesis or Small Molecule Derivatization BuildingBlock:f1->Synth:f0 Used In Library Compound Library Diverse Fluorinated Analogs Synth:f1->Library:f0 Screening Biological Screening Enzyme Assays Cell-based Assays Library:f1->Screening:f0 Hit Hit Compound Enhanced Stability Improved Potency Screening:f1->Hit:f0

Caption: Role of the title compound in a typical drug discovery pipeline.

Conclusion

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its unique structural features, imparted by the difluorinated phenyl ring, provide a scientifically sound basis for enhancing the drug-like properties of therapeutic candidates. Understanding its synthesis, characterization, and strategic application is crucial for researchers aiming to rationally design next-generation pharmaceuticals with improved efficacy, selectivity, and metabolic profiles. The protocols and data presented in this guide offer a robust framework for the effective utilization of this valuable molecular building block.

References

  • O'Hagan, D. (2008). Fluorine in Health Care: Organofluorine Containing Blockbuster Drugs. Journal of Fluorine Chemistry, 129(9), 739-758. Available at: [Link]

  • El-Gendy, M. A., & Ayyad, R. R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(63), 38585-38605. Available at: [Link]

  • Więcek, M., et al. (2019). Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring. Molecules, 24(19), 3561. Available at: [Link]

  • Al-Warhi, T., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234. Available at: [Link]

  • Tietze, D., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 10(4), 1234-1242. Available at: [Link]

  • de Bruin, G., et al. (2011). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry, 54(18), 6239-6247. Available at: [Link]

  • PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (n.d.). METHYL (2S)-2-AMINO-3-(2,6-DIFLUOROPHENYL)PROPANOATE. Available at: [Link]

  • ChemBK. (n.d.). methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride. Available at: [Link]

  • Brown, W. P. (2025). The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]

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  • Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 119. Available at: [Link]

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  • Legeay, J., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules, 28(4), 1466. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors | Notes. Molecules. Available at: [Link]

  • Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube. Available at: [Link]

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  • Seleem, H. S., et al. (2010). Spectroscopic and pH-metric Studies of the Complexation of 3-[2-(4-methylquinolin-2-yl)hydrazono]butan-2-one Oxime Compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1446-1451. Available at: [Link]

  • Petrikaite, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2345. Available at: [Link]

  • Katritzky, A. R., et al. (2005). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Synthesis, 2005(14), 2369-2372. Available at: [Link]

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Exploratory

Spectroscopic Characterization of Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, a fluorinated analog of the amino acid phenylalanine. As direct experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, a fluorinated analog of the amino acid phenylalanine. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous compounds and established spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require a thorough understanding of the structural characterization of fluorinated pharmaceutical intermediates.

Introduction: The Significance of Fluorinated Amino Acids

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is a chiral building block of significant interest in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated amino acids are increasingly utilized in the design of novel therapeutics.

Accurate structural elucidation is paramount in the development of such compounds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for confirming the identity, purity, and structure of these molecules. This guide provides a detailed protocol for acquiring and interpreting the ¹H NMR, ¹³C NMR, and IR spectra of the title compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of each hydrogen atom in a molecule, revealing key insights into its structure and connectivity.

Experimental Protocol: ¹H NMR Acquisition

A standard, reliable protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate structural analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), inside a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with exchangeable protons like amines.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).[3]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include:

    • A sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • A spectral width appropriate for proton signals (e.g., -2 to 12 ppm).

    • A relaxation delay of 1-2 seconds to ensure quantitative integration where necessary.

Caption: General workflow for NMR spectral acquisition and processing.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is expected to exhibit distinct signals corresponding to the aromatic, methine, methylene, methyl, and amine protons. The presence of fluorine atoms will introduce complex splitting patterns due to ¹H-¹⁹F coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
Aromatic (H-3', H-5', H-6')6.80 - 7.30Multiplet (m)The aromatic protons are in a complex region due to the electron-withdrawing effects of the two fluorine atoms and will show coupling to both each other and the fluorine atoms.[1]
Methine (α-H)~4.20Triplet of doublets (td) or multiplet (m)This proton is adjacent to the chiral center and coupled to the two diastereotopic methylene protons and the amine protons (if not exchanged). Its proximity to the electron-withdrawing ester and amino groups shifts it downfield.
Methylene (β-H₂)~3.20Doublet of doublets (dd) or multiplet (m)These protons are diastereotopic due to the adjacent chiral center. They will show geminal coupling to each other and vicinal coupling to the α-proton, resulting in complex splitting.
Methyl Ester (-OCH₃)~3.70Singlet (s)The three equivalent protons of the methyl ester group are isolated from other protons and thus appear as a singlet. This is a characteristic chemical shift for methyl esters.[3]
Amine (-NH₂)1.50 - 2.50Broad singlet (br s)The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, but requires adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Methodology:

  • Sample Preparation: A more concentrated sample is often beneficial. Use 20-50 mg of the compound dissolved in 0.7 mL of a deuterated solvent.

  • Data Acquisition: Use a broadband probe to observe the ¹³C frequency range (e.g., 0-200 ppm).

    • A proton-decoupled sequence is standard to simplify the spectrum to singlets for each carbon.

    • A significantly larger number of scans (e.g., 1024 or more) is required.

    • A longer relaxation delay may be needed for quaternary carbons.

Predicted ¹³C NMR Spectrum and Interpretation

A key feature of the ¹³C NMR spectrum will be the large coupling constants between the carbon atoms of the aromatic ring and the directly attached fluorine atoms (¹JCF) and smaller couplings over two or three bonds (²JCF, ³JCF).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (Proton Decoupled) Rationale for Prediction
Ester Carbonyl (C=O)~173Singlet (s)The carbonyl carbon of an ester typically appears in this downfield region.[4]
Aromatic (C-2', C-4')160 - 165Doublet of doublets (dd)These carbons are directly bonded to fluorine, causing a large downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). They will also exhibit smaller two- and three-bond couplings to the other fluorine.
Aromatic (C-1')~125Triplet (t) or Doublet of doublets (dd)This carbon is ipso to the benzyl group and will show coupling to the two adjacent fluorine atoms.
Aromatic (C-6')~130Doublet (d)This carbon will show coupling to the ortho-fluorine at C-2'.
Aromatic (C-3', C-5')110 - 115Doublet (d)These carbons are ortho or para to fluorine atoms and will exhibit C-F coupling.
Methine (α-C)~55Singlet (s)The α-carbon of an amino acid ester is typically found in this region.
Methyl Ester (-OCH₃)~52Singlet (s)The methyl ester carbon has a characteristic chemical shift around 52 ppm.
Methylene (β-C)~38Singlet (s)The benzylic methylene carbon signal is expected in this region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining high-quality IR spectra of solid powders with minimal sample preparation.[5][6]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[7] Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply Pressure: Use the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface.[5]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Caption: Workflow for solid sample analysis using FTIR-ATR.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide clear evidence for the key functional groups within methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3400Medium, often two bands for primary amine
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1735 - 1750Strong, Sharp
C=C Stretch (Aromatic)1500 - 1600Medium, multiple bands
N-H Bend (Amine)1590 - 1650Medium
C-O Stretch (Ester)1150 - 1250Strong
C-F Stretch (Aryl-F)1100 - 1300Strong, often multiple sharp bands

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure, including the C-N and C-C stretching and various bending vibrations.

Conclusion

This technical guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate. By understanding the expected chemical shifts, coupling patterns, and vibrational frequencies outlined herein, researchers can confidently verify the synthesis of this important fluorinated building block. The provided experimental protocols offer a validated starting point for obtaining high-quality spectroscopic data, ensuring the scientific integrity of research and development efforts in medicinal and materials chemistry.

References

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Foundational

Strategic Incorporation of Methyl (2S)-2-Amino-3-(2,4-difluorophenyl)propanoate in Next-Generation Therapeutics

Executive Summary & Stereoelectronic Rationale The development of peptide-based therapeutics and targeted small-molecule inhibitors is frequently bottlenecked by poor metabolic stability, rapid proteolytic cleavage, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereoelectronic Rationale

The development of peptide-based therapeutics and targeted small-molecule inhibitors is frequently bottlenecked by poor metabolic stability, rapid proteolytic cleavage, and restricted blood-brain barrier (BBB) penetration. The unnatural amino acid derivative methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate —commonly referred to as L-2,4-difluorophenylalanine methyl ester—has emerged as a highly versatile synthetic building block to overcome these pharmacokinetic liabilities.

From a physicochemical perspective, the strategic placement of fluorine atoms at the ortho (2-) and para (4-) positions of the phenyl ring creates a highly electron-deficient aromatic system. Fluorine's high electronegativity and low polarizability withdraw electron density from the ring, significantly increasing the molecule's overall lipophilicity (LogP) while rendering the aromatic core highly resistant to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the methyl ester moiety serves as a critical synthetic linchpin. It provides orthogonal protection during complex solid-phase peptide synthesis (SPPS) and acts as an activated precursor for the generation of electrophilic warheads in targeted covalent inhibitors.

Therapeutic Domain I: Neuropharmacology & Mixed Opioid Agonism

The treatment of severe pain has historically relied on pure μ-opioid (MOP) receptor agonists, such as morphine and fentanyl, which carry severe risks of respiratory depression, tolerance, and addiction[1]. Endogenous opioid peptides like Endomorphin-1 and Endomorphin-2 offer a safer pharmacological profile but fail clinically due to their inability to cross the BBB and their rapid degradation by endogenous peptidases[1].

By substituting the native phenylalanine (Phe) residues in endomorphin analogs with 2,4-difluorophenylalanine, researchers have synthesized cyclic hexapeptides that exhibit a transformative pharmacological profile[1],[2]. The fluorination increases fat solubility, allowing these peptides to readily penetrate the BBB and exert central antinociceptive effects even after intraperitoneal administration[1].

Crucially, the stereoelectronic properties of the 2,4-difluorophenyl ring alter the peptide's binding kinetics within the opioid receptor pockets. Instead of pure MOP selectivity, these fluorinated analogs function as mixed MOP/KOP (κ-opioid) receptor agonists [1]. This dual agonism is highly sought after in modern neuropharmacology, as it provides potent analgesia while attenuating the dysphoric side effects and addiction potential typically associated with highly selective opioid ligands[1],[2].

OpioidSignaling cluster_effects Intracellular Effectors Ligand 2,4-diF-Phe Peptide Analog Receptors MOP / KOP Receptors Ligand->Receptors GProtein Gi/Go Protein Activation Receptors->GProtein cAMP ↓ Adenylate Cyclase (cAMP) GProtein->cAMP Ca ↓ Voltage-Gated Ca2+ Channels GProtein->Ca K ↑ Inward Rectifying K+ Channels GProtein->K Outcome Analgesia with Reduced Dysphoria cAMP->Outcome Ca->Outcome K->Outcome

Fig 1: Signal transduction of 2,4-diF-Phe opioid analogs via MOP/KOP receptors to induce analgesia.

Therapeutic Domain II: Targeted Proteasome Inhibition (Infectious Disease & Oncology)

Beyond neuropharmacology, methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is a critical intermediate in the synthesis of selective proteasome inhibitors. The ubiquitin-proteasome system is vital for protein degradation, making it a prime target for combating parasitic infections like Plasmodium falciparum (malaria) and neoplastic diseases[3].

In the fight against artemisinin-resistant malaria, inhibiting the P. falciparum 20S proteasome (Pf20S) prevents the parasite from clearing artemisinin-damaged proteins, leading to parasitic death[3]. The methyl ester of 2,4-difluorophenylalanine is chemically converted into a highly specific 2,4-difluorophenylalanine-epoxyketone warhead[3]. This electrophilic moiety binds with high affinity to the catalytic threonine of the β5 subunit of the Pf20S proteasome, demonstrating potent inhibition (IC50 ≈ 23.7 nM) and establishing a new paradigm for antimalarial combination therapies[3].

Furthermore, in oncology, hexapeptide sequences incorporating 2,4-difluorophenylalanine have been developed to trigger caspase-independent programmed cell death, offering a novel therapeutic strategy against drug-resistant cancers such as chronic lymphocytic leukemia (CLL)[4].

Quantitative Pharmacological Profiling

The following table summarizes the causal improvements observed when transitioning from native phenylalanine to the 2,4-difluorophenylalanine derivative in therapeutic design.

Pharmacological PropertyNative Phenylalanine (Phe)2,4-Difluorophenylalanine (2,4-diF-Phe)Causality / Mechanistic Rationale
Blood-Brain Barrier Penetration Poor (Peripherally restricted)High (Systemic central efficacy)Incorporation of C-F bonds increases lipophilicity (LogP), facilitating passive diffusion across the BBB[1].
Proteolytic Stability Low (Rapid enzymatic degradation)High (Extended in vivo half-life)Steric shielding and stereoelectronic withdrawal by ortho/para fluorines prevent peptidase recognition[1].
Receptor Affinity MOP selective (Endomorphins)Mixed MOP/KOP agonismAltered aromatic π-stacking interactions and multipolar contacts within the receptor binding pocket[1],[2].
Pf20S Proteasome Inhibition (β5) N/A (Weak/No binding)Potent (IC50 = 23.7 ± 2.1 nM)Enhanced hydrophobic packing of the fluorinated ring in the S1 pocket of the parasitic proteasome[3].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict in-process controls (IPCs).

Protocol 1: Synthesis of the Epoxyketone Warhead from the Methyl Ester

Causality: The methyl ester is explicitly chosen as the starting material because it allows for direct, mild conversion to a Weinreb amide, avoiding harsh activation conditions that would racemize the sensitive (2S) chiral center.

  • N-Protection: Dissolve methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate in dichloromethane (DCM). Add 1.2 eq of Boc-anhydride and 2.0 eq of triethylamine. Stir at room temperature for 4 hours.

    • Self-Validation: Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the ninhydrin-positive amine spot disappears.

  • Weinreb Amide Formation: Cool the solution to -20°C. Add 1.5 eq of N,O-dimethylhydroxylamine hydrochloride, followed by dropwise addition of 3.0 eq of isopropylmagnesium chloride.

    • Self-Validation: Analyze via LC-MS. Proceed only when the methyl ester mass peak [M+H]+ is completely replaced by the Weinreb amide mass peak. If residual ester >5%, add an additional 0.2 eq of Grignard reagent.

  • Enone Synthesis: Treat the purified Weinreb amide with isopropenylmagnesium bromide in anhydrous THF at 0°C to yield the α,β-unsaturated ketone (enone).

  • Diastereoselective Epoxidation: Dissolve the enone in methanol. Add 30% aqueous H2​O2​ and catalytic benzonitrile, followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) at 0°C.

    • Self-Validation: Purify the resulting (S,R)-epoxyketone via reverse-phase HPLC. Confirm the diastereomeric excess (d.e. > 95%) via 1H-NMR before utilizing it in proteasome inhibition assays[3].

SynthesisWorkflow Start Methyl Ester Starting Material Weinreb Weinreb Amide Intermediate Start->Weinreb N,O-dimethyl- hydroxylamine Enone Enone Formation Weinreb->Enone Grignard Addition Epoxy Epoxidation (H2O2/Base) Enone->Epoxy Oxidation Warhead Epoxyketone Warhead Epoxy->Warhead Purification

Fig 2: Synthetic workflow converting the methyl ester to an epoxyketone proteasome inhibitor.

Protocol 2: Calcium Mobilization Assay for Opioid Receptor Efficacy

Causality: Fluorination alters receptor binding kinetics. Measuring intracellular Ca2+ release via Gqi5 chimeric proteins provides a highly sensitive, functional readout of Gi/Go coupled receptor activation, distinguishing between agonists and antagonists[1].

  • Cell Preparation: Seed CHO cells stably co-expressing the human MOP or KOP receptor and the chimeric Gqi5 protein in 96-well black, clear-bottom plates at 50,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and incubate cells with 2 μM Fluo-4 AM (a fluorescent Ca2+ indicator) in assay buffer containing 2.5 mM probenecid for 45 minutes at 37°C.

  • Ligand Addition & Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Automatically inject the 2,4-diF-Phe containing peptide analogs at concentrations ranging from 10−12 to 10−5 M.

  • Self-Validation & Quality Control:

    • Positive Control: Include a known pure MOP agonist (e.g., DAMGO) to validate the dynamic range of the fluorescence.

    • Data Integrity: Calculate the Z'-factor for the assay plate. If Z' < 0.5, discard the data, as this indicates poor cell health or inconsistent dye loading. Calculate EC50​ values only from plates meeting this strict quality threshold[1],[2].

References

  • Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorin
  • Analgesic Peptides: From Natural Diversity to R
  • WO2017194627A1 - New compounds and pharmaceutical use thereof in the treatment of cancer - Google P
  • Structure–Activity Relationships of a Novel Cyclic Hexapeptide That Exhibits Multifunctional Opioid Agonism and Produces Potent Antinociceptive Activity | Journal of Medicinal Chemistry - ACS Public
  • A recombinant expression system for the Plasmodium falciparum proteasome enables structural analysis of its assembly and the design of selective inhibitors - PMC. nih.gov.

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization Strategies for the Analytical Characterization of Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate

Abstract This technical guide provides detailed application notes and validated protocols for the chemical derivatization of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, a key fluorinated amino acid analog used...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, a key fluorinated amino acid analog used in pharmaceutical research and drug development.[1][2] The derivatization of the primary amine is essential for various analytical applications, including the determination of enantiomeric purity, absolute configuration, and quantitative analysis in complex matrices. This document outlines two primary strategies: (1) chiral derivatization to form diastereomers for analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and (2) achiral derivatization to enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The causality behind experimental choices, step-by-step protocols, and data presentation are detailed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Derivatization

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is a synthetic analog of phenylalanine, where fluorine substitution is used to modulate biophysical and chemical properties such as hydrophobicity, acidity, and metabolic stability.[2] These characteristics make fluorinated amino acids valuable building blocks in medicinal chemistry.[2][3]

The analytical characterization of this compound presents two key challenges:

  • Enantiomeric Purity: Ensuring the stereochemical integrity of the (S)-enantiomer is critical, as the biological activity of chiral molecules is often enantiomer-specific.

  • Analytical Detection: The native molecule lacks a strong chromophore for sensitive UV detection and possesses a polar primary amine that complicates GC analysis due to poor volatility and peak tailing.[4]

Chemical derivatization addresses these challenges by covalently modifying the primary amine of the molecule. This guide focuses on robust and widely adopted derivatization techniques that transform the analyte into a form suitable for precise and sensitive analysis.

Chiral Derivatization: Resolving Enantiomers into Diastereomers

The most common strategy for determining enantiomeric purity is the use of a chiral derivatizing agent (CDA).[5] This involves reacting the enantiomeric mixture with a single, pure enantiomer of a CDA to produce a mixture of diastereomers. These diastereomers have distinct physical properties and can be separated and quantified using standard achiral chromatographic techniques like reverse-phase HPLC.[6][7]

Protocol 1: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is the gold standard for the chiral analysis of amino acids.[8][9] The reaction proceeds via a nucleophilic aromatic substitution, where the primary amine of the analyte displaces the fluorine on the dinitrophenyl ring of FDAA.[10]

Causality and Experimental Rationale:

  • High-Resolution Separation: The resulting diastereomers are often well-resolved on standard C18 columns.[11]

  • Sensitive Detection: The 2,4-dinitrophenyl (DNP) group is a strong chromophore, enabling highly sensitive UV detection around 340 nm.[12]

  • Reliability: The reaction is high-yielding (>99%) and proceeds without racemization under the specified alkaline conditions.[12][13]

Experimental Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate in a suitable solvent (e.g., 50% aqueous acetonitrile).

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 µL of the analyte solution with 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Initiation: Add 20 µL of 1 M sodium bicarbonate or triethylamine (TEA) to create an alkaline environment and initiate the reaction.[13]

  • Incubation: Vortex the mixture briefly and incubate at 40-50°C for 1 hour in a heating block or water bath.[9][12] Protect the reaction from light.

  • Quenching: After incubation, cool the reaction to room temperature and quench by adding 20 µL of 1 M HCl to neutralize the base and stop the reaction.

  • Analysis: The sample can be diluted with the mobile phase and is ready for direct injection onto an HPLC-UV system.

Reaction Conditions Summary

ParameterConditionRationale
Analyte Conc. ~1 mg/mLStandard concentration for analytical derivatization.
Reagent 1% FDAA in AcetoneProvides a sufficient excess of the derivatizing agent.
Base 1 M NaHCO₃ or TEACatalyzes the nucleophilic aromatic substitution.
Temperature 40-50 °CAccelerates the reaction rate without causing degradation.[12]
Time 1 hourEnsures the reaction proceeds to completion.[9]
Quenching 1 M HClStops the reaction and prepares the sample for RP-HPLC.

Workflow Diagram: Marfey's Reagent Derivatization

marfey_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte Analyte Solution Mix Combine Analyte, Reagent, & Base Analyte->Mix Reagent FDAA Solution (in Acetone) Reagent->Mix Incubate Incubate 40-50°C, 1 hr Mix->Incubate Vortex Quench Quench with HCl Incubate->Quench HPLC HPLC-UV Analysis (~340 nm) Quench->HPLC Dilute & Inject

Workflow for derivatization with Marfey's reagent (FDAA).
Protocol 2: Derivatization with Mosher's Acid Chloride for NMR Analysis

Mosher's method is a powerful technique used to determine the absolute configuration and enantiomeric excess of chiral amines and alcohols via NMR spectroscopy.[14][15] The analyte is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).[5] This creates two distinct diastereomeric amides.

Causality and Experimental Rationale:

  • Diastereotopic Protons: The resulting diastereomers place the protons (and fluorine atoms) of the analyte in different chemical environments relative to the phenyl ring of the MTPA moiety.

  • NMR Distinction: This difference leads to distinct chemical shifts in the ¹H and ¹⁹F NMR spectra for each diastereomer, allowing for their integration and the calculation of enantiomeric excess.[16][17] The pattern of chemical shift differences (Δδ) can be used to assign the absolute configuration.[15]

  • Reactivity: The acid chloride is highly reactive towards the primary amine, ensuring a rapid and complete reaction.

Experimental Protocol:

  • Setup: In two separate, dry NMR tubes, dissolve ~2-3 mg of the analyte in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

  • Reagent Addition:

    • To the first tube, add ~1.1 equivalents of (R)-(-)-MTPA-Cl.

    • To the second tube, add ~1.1 equivalents of (S)-(+)-MTPA-Cl.

    • Note: A small amount of a non-nucleophilic base like pyridine can be added to scavenge the HCl byproduct, especially if not using pyridine as the solvent.

  • Reaction: Cap the NMR tubes, mix gently, and allow the reactions to proceed at room temperature for 30-60 minutes. Monitor for completion by TLC or NMR.

  • Analysis: Acquire ¹H and/or ¹⁹F NMR spectra directly from both tubes. Compare the spectra of the (R)-MTPA amide and the (S)-MTPA amide to identify corresponding signals and calculate chemical shift differences for stereochemical assignment.

Reaction Conditions Summary

ParameterConditionRationale
Analyte Amount ~2-3 mgSufficient for high-resolution NMR acquisition.
Reagent (R)- and (S)-MTPA-ClForms two sets of diastereomers for comparative analysis.
Solvent Anhydrous CDCl₃ or Pyridine-d₅Must be aprotic and dry to prevent hydrolysis of the acid chloride.
Temperature Room TemperatureReaction is typically fast and does not require heating.
Time 30-60 minutesUsually sufficient for complete conversion.
Analysis ¹H and ¹⁹F NMRProvides data for determining enantiomeric ratio and absolute configuration.[16][17]

Workflow Diagram: Mosher's Amide Formation

mosher_workflow cluster_R (R)-MTPA Path cluster_S (S)-MTPA Path Analyte Analyte in Anhydrous Solvent R_MTPA Add (R)-MTPA-Cl Analyte->R_MTPA S_MTPA Add (S)-MTPA-Cl Analyte->S_MTPA R_Amide (R)-MTPA Amide Diastereomer R_MTPA->R_Amide React @ RT NMR Acquire ¹H & ¹⁹F NMR Spectra for Both Samples R_Amide->NMR S_Amide (S)-MTPA Amide Diastereomer S_MTPA->S_Amide React @ RT S_Amide->NMR Compare Compare Spectra & Analyze Δδ (Configuration & e.e.) NMR->Compare

Workflow for Mosher's amide analysis via NMR.

Achiral Derivatization: Enhancing Volatility for GC-MS

For quantitative analysis using GC-MS, the analyte must be chemically modified to increase its volatility and thermal stability.[4] Since the target molecule is already a methyl ester, only the primary amine needs to be derivatized. Acylation is a common and effective strategy.[18]

Protocol 3: N-Acylation with Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride (TFAA) is a highly reactive acylation agent that readily converts the primary amine to a stable trifluoroacetamide.[18][19]

Causality and Experimental Rationale:

  • Increased Volatility: The acylation reaction replaces the polar N-H bonds with a nonpolar N-acyl group, significantly reducing the boiling point and preventing intermolecular hydrogen bonding.[4]

  • Improved Chromatography: The resulting derivative is less prone to adsorption on the GC column, leading to sharper, more symmetrical peaks.

  • Enhanced Detection: The fluorine atoms provide a unique mass signature for MS detection and enhance sensitivity for an electron capture detector (ECD).[18]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the analyte in a volatile, aprotic solvent like methylene chloride or acetonitrile (e.g., 1 mg/mL). If the sample is in an aqueous solution, it must be dried completely (e.g., under a stream of nitrogen or via lyophilization).

  • Reaction Setup: To 100 µL of the analyte solution (or the dried residue), add 100 µL of methylene chloride and 20 µL of trifluoroacetic anhydride (TFAA).

  • Incubation: Cap the vial tightly and heat at 60°C for 20-30 minutes.[4]

  • Solvent Removal: After cooling, carefully remove the excess TFAA and solvent under a gentle stream of dry nitrogen at room temperature. This step is crucial as residual acid can damage the GC column.

  • Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-MS system.

Reaction Conditions Summary

ParameterConditionRationale
Analyte State DryWater will consume the TFAA reagent.
Reagent Trifluoroacetic Anhydride (TFAA)A powerful and volatile acylating agent.[19]
Solvent Methylene Chloride / AcetonitrileAprotic solvent that does not interfere with the reaction.
Temperature 60 °CEnsures rapid and complete acylation.[4]
Time 20-30 minutesSufficient for the reaction to go to completion.
Workup Evaporation under N₂Removes excess reagent and volatile byproducts.

Workflow Diagram: TFAA Derivatization for GC-MS

tfaa_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Sample Cleanup & Analysis Analyte Dried Analyte or Solution Mix Add Solvent & TFAA Analyte->Mix Incubate Incubate 60°C, 30 min Mix->Incubate Cap & Heat Evap Evaporate under N₂ Incubate->Evap Cool GCMS GC-MS Analysis Evap->GCMS Reconstitute & Inject

Workflow for N-acylation with TFAA for GC-MS analysis.

Conclusion

The derivatization protocols outlined in this application note provide robust and reliable methods for the analytical characterization of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate. For determining enantiomeric purity and absolute configuration, chiral derivatization with Marfey's reagent (for HPLC) or Mosher's acid chloride (for NMR) are the recommended approaches. For quantitative analysis requiring high sensitivity and chromatographic efficiency, achiral N-acylation with TFAA is the preferred method for GC-MS. The selection of a specific protocol should be guided by the analytical question and the instrumentation available.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 84, 343-363. [Link]

  • Kuznetsova, E. A., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 80-88. [Link]

  • Hess, J. F., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Metabolites, 9(11), 253. [Link]

  • Miller, B. T., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 6(43), 29113-29123. [Link]

  • University of Wisconsin-Madison. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Pál, S., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. Journal of Chromatography A, 1670, 462974. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. [Link]

  • Frank, H., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in Molecular Biology, 394, 309-323. [Link]

  • Brückner, H., & Keller-Hoehl, C. (1990). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In Methods in Molecular Biology, vol 4. Humana Press. [Link]

  • Hess, J. F., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Semantic Scholar. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Semantic Scholar. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. [Link]

  • Liu, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 363. [Link]

  • Opekar, S., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2888, 137-152. [Link]

  • Hoyt, H. M., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 695. [Link]

  • Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Le, T. N., et al. (2013). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. [Link]

  • Opekar, S., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Semantic Scholar. [Link]

  • Péter, A., et al. (1998). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. [Link]

  • Krátký, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 145-156. [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1004-1033. [Link]

  • Clomburg, J. M., et al. (2019). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications, 10(1), 329. [Link]

  • Castro, R. (2013). Comparing derivatization methods for amino acids – one and two-step procedures using gas chromatography – flame ion detector (GC-FID) Part II. RUN Repository. [Link]

  • Gehrke, C. W., & Stalling, D. L. (1967). Gas chromatography and mass spectrometry of N-trifluoroacetyl amino acid isopropyl esters.
  • Phillips, A. A., et al. (2022). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104345. [Link]

  • Cebo, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. [Link]

  • Li, L., et al. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. [Link]

  • Italia, J. S., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

Sources

Application

Application Note: Protecting Group Strategies for Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate

Executive Summary & Strategic Rationale Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is a highly valuable unnatural amino acid building block. The incorporation of a 2,4-difluorophenyl moiety into peptide sequenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is a highly valuable unnatural amino acid building block. The incorporation of a 2,4-difluorophenyl moiety into peptide sequences or small-molecule therapeutics frequently enhances metabolic stability, modulates lipophilicity, and improves target binding affinity[1].

However, the electron-withdrawing nature of the difluorophenyl ring significantly alters the electronic environment of the molecule. Specifically, it increases the acidity of the α -proton at the (2S) chiral center. This necessitates highly controlled protection and deprotection strategies to prevent base-catalyzed racemization (epimerization) during synthetic workflows[2]. This application note provides field-proven, self-validating protocols for the N

α -protection and orthogonal deprotection of this critical intermediate.

Physicochemical Profile & Causality of Racemization

To design an effective synthetic route, one must understand the intrinsic reactivity of the molecule's functional groups:

  • The C-Terminus (Methyl Ester): The carboxylic acid is pre-protected as a methyl ester. This prevents unwanted oligomerization but requires careful saponification if the free acid is needed for standard Solid-Phase Peptide Synthesis (SPPS). Furthermore, amino acid methyl esters are prone to intermolecular cyclization (forming diketopiperazines) if left as free bases; thus, they are typically stored as hydrochloride salts and neutralized in situ[2].

  • The N-Terminus (Primary Amine): Requires orthogonal protection (e.g., Boc, Fmoc, or Cbz) prior to peptide coupling[3].

  • The Chiral Center (C2): The strong inductive (-I) effect of the 2,4-difluoro substitution stabilizes any negative charge forming at the α -carbon. If exposed to strong unhindered bases (e.g., NaOH, excess Triethylamine), the α -proton is easily abstracted, forming a planar enolate intermediate that reprotonates to form the D-enantiomer (2R) impurity[4].

RacemizationMechanism L_Enantiomer L-Enantiomer (2S) Active & Desired Enolate Planar Enolate Intermediate Loss of Stereocenter L_Enantiomer->Enolate Proton Abstraction (Accelerated by 2,4-diF group) Base Strong Base (e.g., excess TEA/NaOH) Base->Enolate Enolate->L_Enantiomer Reprotonation (Top Face) D_Enantiomer D-Enantiomer (2R) Impurity Enolate->D_Enantiomer Reprotonation (Bottom Face)

Caption: Base-catalyzed racemization mechanism via enolate intermediate.

Quantitative Comparison of Protecting Groups

The selection of a protecting group depends entirely on the downstream synthetic environment. The following table summarizes the quantitative and qualitative parameters for the three most common N

α -protecting groups applied to this substrate[4],[3].
Protecting GroupReagentPreferred Base & SolventDeprotection ConditionOrthogonality & Notes
Boc (tert-Butyloxycarbonyl)Boc 2​ ODIEA in DCMTFA or 4M HCl in DioxaneStable to catalytic hydrogenation and mild bases. Ideal for solution-phase synthesis.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSuNa 2​ CO 3​ in Dioxane/H 2​ O20% Piperidine in DMFStable to acids and catalytic hydrogenation. Standard for SPPS[1].
Cbz (Carboxybenzyl)Cbz-ClNaHCO 3​ in THF/H 2​ OH 2​ , Pd/CStable to mild acids and mild bases. Avoid if downstream halogens are sensitive to hydrogenation.

Experimental Protocols (Self-Validating Systems)

Protocol A: N
α -Boc Protection (Solution-Phase Strategy)

Causality & Rationale: Di-tert-butyl dicarbonate (Boc 2​ O) is used with N,N -Diisopropylethylamine (DIEA). DIEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups provide steric hindrance, preventing it from acting as a nucleophile and significantly reducing its ability to abstract the sensitive α -proton, thereby preserving the (2S) stereocenter[2],[4].

Step-by-Step Methodology:

  • Preparation: Suspend methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add DIEA (1.05 eq, 10.5 mmol) dropwise. Self-Validation: The suspension will clear into a homogenous solution as the free base is generated.

  • Protection: Add a solution of Boc 2​ O (1.1 eq, 11 mmol) in DCM dropwise over 15 minutes to control the exothermic release of CO 2​ gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3; stain with Ninhydrin to confirm the disappearance of the primary amine).

  • Workup: Quench the reaction with cold 0.5 M HCl to remove excess DIEA. Wash the organic layer sequentially with saturated NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the Boc-protected ester.

Protocol B: N
α -Fmoc Protection (SPPS Preparation)

Causality & Rationale: Fmoc-OSu (N-Hydroxysuccinimide ester) is strictly preferred over Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptide impurities and increased racemization. The biphasic Dioxane/Water system with Na 2​ CO 3​ ensures the amine is reactive while buffering the pH to prevent epimerization[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the amino acid methyl ester hydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and Water (50 mL).

  • Buffering: Cool the solution to 0 °C. Add solid Na 2​ CO 3​ (2.0 eq, 20 mmol) in portions. Stir for 10 minutes.

  • Protection: Dissolve Fmoc-OSu (1.05 eq, 10.5 mmol) in 1,4-Dioxane (10 mL) and add it dropwise to the buffered solution at 0 °C.

  • Propagation: Stir the biphasic mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours.

  • Workup: Acidify the mixture carefully to pH 3 using 1 M HCl (monitor with pH paper). Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Purify via flash chromatography if residual Fmoc-OSu is detected.

Protocol C: Orthogonal Ester Saponification (Yielding the Free Acid)

Causality & Rationale: To utilize the protected amino acid in standard SPPS, the methyl ester must be converted to a free carboxylic acid. Saponification with Lithium Hydroxide (LiOH) is effective, but the reaction must be strictly maintained at 0 °C. The N -protected 2,4-difluorophenylalanine derivative is highly prone to oxazolone-mediated racemization if the saponification is allowed to warm to room temperature[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the N -protected methyl ester (1.0 eq, 5 mmol) in a 3:1:1 mixture of THF/MeOH/Water (25 mL). Cool strictly to 0 °C.

  • Hydrolysis: Add LiOH·H 2​ O (1.2 eq, 6 mmol) in one portion.

  • Propagation: Stir vigorously at 0 °C. Monitor closely by TLC (typically complete within 1–2 hours). Do not let the reaction warm up.

  • Workup: Immediately quench the reaction at 0 °C by adding 1 M KHSO 4​ until the pH reaches 2-3. Extract with Ethyl Acetate (3x). Wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the enantiopure N -protected free acid.

Workflow Visualization

The following diagram illustrates the orthogonal pathways for manipulating the functional groups of the target molecule without compromising the chiral integrity.

ProtectionStrategy SM Methyl (2S)-2-amino-3- (2,4-difluorophenyl)propanoate Boc N-Boc Methyl Ester SM->Boc (Boc)2O, DIEA DCM, 0°C -> RT Fmoc N-Fmoc Methyl Ester SM->Fmoc Fmoc-OSu, Na2CO3 Dioxane/H2O BocAcid N-Boc Free Acid Boc->BocAcid LiOH, THF/H2O 0°C (Avoid Epimerization) FmocAcid N-Fmoc Free Acid Fmoc->FmocAcid Acidic Hydrolysis (Base-labile Fmoc)

Caption: Orthogonal protection workflows for unnatural phenylalanine derivatives.

References

  • Greene's Protective Groups in Organic Synthesis (4th Edition) Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Amino Acid-Protecting Groups Source: Chemical Reviews (2009, 109(6), 2455-2504) URL:[Link]

  • Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate Synthesis

Welcome to the Process Development & Troubleshooting Portal. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in the synthesis of methyl (2S)-2-amino-3-(2,4-difluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Troubleshooting Portal. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in the synthesis of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate (L-2,4-difluorophenylalanine methyl ester).

Whether you are utilizing direct esterification of the chiral amino acid or asymmetric hydrogenation of a prochiral precursor, this guide provides the mechanistic causality, step-by-step protocols, and troubleshooting steps required to achieve >95% yield and >99% enantiomeric excess (ee).

Process Workflows & Logical Relationships

The production of this fluorinated phenylalanine derivative typically follows one of two distinct pathways. Route A relies on the retention of stereochemistry from a chiral starting material, while Route B establishes the (2S)-stereocenter de novo via transition-metal catalysis.

SynthesisWorkflow StartA (2S)-2-amino-3-(2,4-difluorophenyl) propanoic acid ReagentA SOCl2, MeOH 0°C to 40°C StartA->ReagentA StartB Methyl 2-acetamido-3- (2,4-difluorophenyl)acrylate ReagentB H2, Chiral Rh-Catalyst MeOH, 5 bar StartB->ReagentB Product Methyl (2S)-2-amino-3- (2,4-difluorophenyl)propanoate ReagentA->Product Route A: Direct Esterification IntermediateB Methyl (2S)-2-acetamido-3- (2,4-difluorophenyl)propanoate ReagentB->IntermediateB Route B: Asymmetric Hydrogenation DeprotectB Acidic Deprotection (HCl/MeOH) IntermediateB->DeprotectB DeprotectB->Product

Synthetic routes to methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate.

Quantitative Process Comparison

To select the appropriate troubleshooting path, compare your current process metrics against the validated baselines in the table below.

ParameterRoute A: Direct EsterificationRoute B: Asymmetric Hydrogenation
Starting Material L-2,4-difluorophenylalanineDehydroamino acid ester
Typical Yield 85 - 95%90 - 98% (over 2 steps)
Enantiomeric Excess (ee) >98% (Retention of stereocenter)92 - 99% (Catalyst dependent)
Key Reagents SOCl₂, Anhydrous MethanolH₂, [Rh(COD)(MonoPhos)]BF₄
Primary Failure Mode Racemization via prolonged heatingCatalyst poisoning (halides/sulfur)
Scalability High (Standard batch reactor)High (Requires pressure vessel)

FAQ & Troubleshooting: Route A (Direct Esterification)

Route A utilizes the classic Brenner and Huber methodology, generating HCl and methyl chlorosulfite in situ to activate the carboxylic acid[1].

Q: My conversion is stalling at 70-80% despite using an excess of thionyl chloride. How do I drive the reaction to completion? A: Stalled esterification is almost always a thermodynamic equilibrium issue driven by water contamination. Thionyl chloride reacts violently with water to form SO₂ and HCl. If your methanol is not strictly anhydrous (<50 ppm H₂O), the SOCl₂ is consumed before it can form the active methyl chlorosulfite intermediate. Causality & Solution: The reaction produces water if direct protonation occurs instead of chlorosulfite intermediate formation. Ensure you are using anhydrous methanol and a drying tube (CaCl₂) on your condenser. If the reaction stalls, do not just add more SOCl₂ to a warm reaction; cool the mixture to 0°C before adding a second 0.5 eq aliquot to prevent violent outgassing.

Q: I am observing a 5-10% drop in enantiomeric excess (ee) in my final product. What causes this racemization? A: Loss of the (2S)-stereocenter during esterification is caused by excessive thermal stress in the presence of strong acids. At temperatures above 40°C, the protonated amino acid can undergo transient enolization at the α-carbon, facilitated by the electron-withdrawing nature of the 2,4-difluorophenyl ring. Causality & Solution: Strictly control your reaction temperature. Do not exceed 40°C. The activation energy for esterification is lower than that for racemization; a longer reaction time at 35°C is infinitely preferable to a shorter reaction at reflux (65°C).

TroubleshootingA Issue Yield Loss / Racemization in Route A Cause1 H2O in Methanol (Stalled Conversion) Issue->Cause1 Cause2 Temp > 40°C (Racemization) Issue->Cause2 Solution1 Use Anhydrous MeOH In-process TLC check Cause1->Solution1 Solution2 Cap Temp at 35-40°C Extend reaction time Cause2->Solution2

Troubleshooting logical flow for stalled conversion and racemization in Route A.

FAQ & Troubleshooting: Route B (Asymmetric Hydrogenation)

Route B relies on the enantioselective addition of hydrogen across the prochiral double bond of a dehydroamino acid, typically catalyzed by a chiral Rhodium(I) complex[2].

Q: The hydrogenation yield is excellent (>95%), but my enantiomeric excess is stuck at 85%. How can I improve the ee? A: Enantioselectivity in Rh-catalyzed asymmetric hydrogenation is highly dependent on the hydrogen pressure and the coordination kinetics of the substrate. The "anti-lock-and-key" mechanism dictates that the minor diastereomeric catalyst-substrate complex reacts much faster than the major one. Causality & Solution: If the H₂ pressure is too high, the rate-determining step shifts, and the background reaction of the major (but less selective) complex increases, lowering the overall ee. Lower the H₂ pressure from 10 bar to 2-5 bar. Additionally, ensure your solvent is thoroughly degassed; trace oxygen oxidizes the chiral phosphine ligands, creating achiral Rh-species that hydrogenate the substrate with zero enantioselectivity.

Q: The reaction is incredibly slow or fails to initiate. Is my Rh-catalyst dead? A: Yes, it is likely poisoned. Rhodium catalysts are extremely sensitive to coordinating impurities, particularly halides (Cl⁻, Br⁻, I⁻) and divalent sulfur compounds. Causality & Solution: The precursor (methyl 2-acetamido-3-(2,4-difluorophenyl)acrylate) is often synthesized via a Heck coupling or Erlenmeyer-Plöchl azlactone synthesis, which can leave trace halide salts. Halides bind irreversibly to the Rh(I) center, preventing the coordination of H₂. You must rigorously purify your starting material (e.g., via recrystallization or passing through a short silica plug) before subjecting it to hydrogenation.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol 1: Thionyl Chloride-Mediated Esterification (Route A)

Mechanistic Note: Adding SOCl₂ to methanol at 0°C generates methyl chlorosulfite and HCl. Adding the amino acid to this pre-formed mixture prevents side reactions between the free amine and SOCl₂.

  • Solvent Preparation: Charge a dry, argon-flushed round-bottom flask with anhydrous methanol (10 mL per gram of amino acid). Cool to 0°C using an ice-salt bath.

  • Reagent Activation: Slowly add thionyl chloride (1.5 equivalents) dropwise over 15 minutes. Caution: Highly exothermic. Stir for 30 minutes at 0°C.

  • Substrate Addition: Add (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid (1.0 equivalent) in one portion.

  • Reaction: Remove the ice bath and gently warm the mixture to 35°C–40°C. Stir for 6–8 hours.

  • IPC (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via TLC (Ninhydrin stain) or LC-MS. The starting material peak must be <2% area. If >2%, cool to 0°C, add 0.2 eq SOCl₂, and stir for 2 more hours.

  • Workup: Concentrate the mixture in vacuo to a thick syrup. Do not heat above 40°C during evaporation.

  • Crystallization: Triturate the syrup with cold methyl tert-butyl ether (MTBE). Filter the resulting white precipitate (the hydrochloride salt of the product) and dry under vacuum.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation (Route B)

Mechanistic Note: Oxygen must be strictly excluded to maintain the Rh center in the active +1 oxidation state and protect the chiral phosphine ligands.

  • Substrate Purification: Recrystallize methyl 2-acetamido-3-(2,4-difluorophenyl)acrylate from EtOAc/Hexanes to ensure halide levels are <10 ppm.

  • System Purge: Place the purified substrate (1.0 eq) and the chiral catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄, 0.01 eq) into a high-pressure hydrogenation vessel. Purge the vessel with Argon (3 cycles of pressurize/vent).

  • Solvent Addition: Add anhydrous, rigorously degassed methanol (sparged with Argon for 30 mins) via syringe.

  • Hydrogenation: Replace the Argon atmosphere with H₂ gas. Pressurize to 3–5 bar. Stir vigorously at 25°C for 12 hours.

  • IPC (Self-Validation): Monitor hydrogen uptake via a mass flow controller or pressure drop. The reaction is complete when H₂ consumption ceases. Confirm via chiral HPLC (target >95% ee).

  • Deprotection: Concentrate the mixture, dissolve in 3M HCl in MeOH, and heat to 50°C for 4 hours to remove the N-acetyl group, yielding the target methyl ester hydrochloride.

References

  • Reetz, M. T., et al. "Phosphonites based on the paracyclophane backbone: new ligands for highly selective rhodium-catalyzed asymmetric hydrogenation." Organic Letters, PubMed. Available at:[Link]

Sources

Optimization

challenges in the chiral separation of difluorophenylalanine esters

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical hurdles encountered when separating the enantiomers of difluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical hurdles encountered when separating the enantiomers of difluorophenylalanine esters.

Fluorinated amino acids are increasingly critical in drug development due to their enhanced pharmacokinetic properties[1]. However, fluorine substitution fundamentally alters the electronic landscape of the phenyl ring, while esterification neutralizes the zwitterionic nature of the parent amino acid. This guide bridges theoretical mechanisms with field-proven troubleshooting protocols to ensure your chiral methods are robust, self-validating, and reproducible.

Chiral Method Development Workflow

Workflow A Racemic Difluorophenylalanine Ester (Starting Material) B Select Chiral Stationary Phase (Macrocyclic Glycopeptide or Polysaccharide) A->B C Screen Mobile Phase Mode (Reversed Phase vs. Normal Phase) B->C D Optimize for Fluorine Effects (Adjust π-π & Dipole Interactions) C->D E Evaluate Resolution (Rs ≥ 1.5?) D->E F Validated Chiral Method (Ready for QC/Prep) E->F Yes G Troubleshoot Method (Adjust Temp, Additives, Flow) E->G No G->C Refine

Caption: Chiral Method Development Workflow for Difluorophenylalanine Esters.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do difluorophenylalanine esters exhibit poor resolution on standard polysaccharide CSPs compared to their unfluorinated counterparts? Answer: The strong electron-withdrawing effect of the two fluorine atoms severely depletes the π -electron density of the phenyl ring. Standard polysaccharide CSPs (like cellulose tris(3,5-dimethylphenylcarbamate)) rely heavily on π−π interactions and dipole-dipole stacking for chiral recognition[2]. The fluorinated ring weakens these interactions. Furthermore, esterification removes the carboxylic acid's hydrogen-bonding capability. To compensate, you must leverage the remaining primary amine by selecting a CSP with strong hydrogen-bond acceptors, or utilize3 that offer inclusion complexation and precise steric fit[3].

Q2: Should I use Normal Phase (NP) or Reversed-Phase (RP) chromatography for these esters? Answer: While NP (e.g., Hexane/Isopropanol) is traditional for polysaccharide CSPs, difluorophenylalanine esters often perform exceptionally well in RP or Polar Ionic Modes when using macrocyclic glycopeptide CSPs. In RP, the hydrophobic fluorinated ring is driven into the hydrophobic pockets of the CSP, enhancing steric recognition[4]. Interestingly, fluorination does not lead to marked changes in chromatographic characteristics when using methanol-containing eluents, but larger selectivity differences emerge when using aprotic solvents like acetonitrile[4]. If using NP, adding a basic modifier (like 0.1% diethylamine) is critical to suppress non-specific interactions with the silica backbone[5].

Q3: How does the choice of ester (methyl vs. ethyl vs. t-butyl) affect enantioseparation? Answer: The ester alkyl chain dictates the steric bulk at the C-terminus. A bulky t-butyl ester can hinder the analyte's ability to penetrate the chiral cavities of crown ether or cyclodextrin-based CSPs. Conversely, methyl esters are less sterically demanding, allowing deeper penetration into the CSP clefts. This deeper interaction often yields higher separation factors ( α ) but may also increase overall retention times ( k )[5].

Section 2: Quantitative Data & CSP Selection Matrix

To streamline your column selection, the following table summarizes the expected performance of various CSPs when analyzing fluorinated phenylalanine esters based on recent kinetic evaluations[2][3][4].

CSP TypeExample ColumnMobile Phase ModeTypical Separation Factor ( α )Resolution ( Rs​ )Primary Interaction Mechanism
Macrocyclic Glycopeptide TeicoShell (Teicoplanin)Reversed-Phase (H₂O/MeOH)1.4 - 1.8> 2.0Inclusion, Steric Fit, H-bonding
Polysaccharide Derivative Chiralcel OD-H / Chiralpak AD-HNormal Phase (Hexane/IPA)1.1 - 1.31.0 - 1.5 π−π Stacking, Dipole-Dipole
Cinchona Alkaloid ZWIX(+)Polar Ionic Mode1.2 - 1.51.5 - 1.8Ion-pairing, H-bonding

Section 3: Troubleshooting Guide

Issue 1: Peak Tailing and Loss of Resolution ( Rs​<1.5 )

  • Causality: Tailing in amino acid esters is almost always driven by secondary interactions between the free primary amine of the analyte and residual, unendcapped silanol groups on the silica support.

  • Self-Validating Solution:

    • Inject a neutral chiral marker (e.g., trans-stilbene oxide) to confirm column integrity. If the neutral marker is sharp, the issue is chemical, not physical.

    • Adjust Modifiers: In RP, ensure the aqueous phase is buffered (e.g., 20 mM Triethylammonium acetate, pH 6.0) to mask silanols[4]. In NP, add 0.1% Diethylamine (DEA)[5].

Issue 2: Co-elution or Reversal of Enantiomeric Elution Order (EEO)

  • Causality: Fluorine substitution alters the thermodynamic binding parameters ( ΔH and ΔS ). A change in temperature can shift the dominant interaction from enthalpy-driven to entropy-driven, causing co-elution or EEO reversal (e.g., shifting from S < R to R < S)[1].

  • Self-Validating Solution:

    • Run the separation at 15°C, 25°C, and 35°C. Plot ln(α) vs. 1/T (Van't Hoff plot).

    • Select the temperature that maximizes the distance from the isoinversion temperature (where α=1 ). Lower temperatures (10-15°C) typically enhance enthalpy-driven chiral recognition.

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Esterification of DL-3,5-Difluorophenylalanine

Before chiral separation, the free amino acid must be cleanly esterified.

  • Reaction: To 1.0 mg of the difluorophenylalanine sample, add 1.0 mL of 3 N methanolic HCl[6].

  • Incubation: Heat the mixture at 100°C for 30 minutes in a sealed reaction vial[6].

  • Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen.

  • Self-Validation Checkpoint: Before proceeding to chiral HPLC, run a rapid achiral LC-MS. Confirm the complete disappearance of the zwitterionic parent mass and the appearance of the methyl ester mass. If the parent mass remains >5%, re-subject the sample to methanolic HCl.

Protocol 2: High-Efficiency RP-HPLC Separation of DL-3,5-Difluorophenylalanine Methyl Ester

This protocol utilizes a macrocyclic glycopeptide core-shell column, which provides superior kinetic efficiency (low plate heights) for fluorinated analogs[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 20 mM Triethylammonium acetate (TEAA) buffer in LC-MS grade water. Adjust pH to 6.0 using glacial acetic acid[4].

    • Mobile Phase B: LC-MS grade Methanol.

    • Validation: Filter through a 0.22 µm PTFE membrane. Check baseline noise at 215 nm before injection.

  • Sample Preparation:

    • Dissolve the dried ester from Protocol 1 in 1.0 mL of Mobile Phase B.

    • Dilute to 0.1 mg/mL using Mobile Phase A to match the initial gradient conditions and prevent solvent shock.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based core-shell CSP (e.g., TeicoShell, 150 x 4.6 mm, 2.7 µm)[3].

    • Flow Rate: 0.8 mL/min (optimized for the core-shell Van Deemter minimum).

    • Temperature: 20 °C (strictly controlled via column oven to ensure reproducible thermodynamics).

    • Isocratic Elution: 80% A / 20% B.

    • Detection: UV at 215 nm (optimal for the ester carbonyl and fluorinated ring).

  • System Suitability & Self-Validation:

    • Inject a void volume marker (e.g., uracil) to accurately determine t0​ . Calculate the retention factor ( k′ ). If k′<1 , the analyte is not sufficiently interacting with the CSP.

    • Calculate resolution: Rs​=2(tR2​−tR1​)/(w1​+w2​) . The system is validated for quantitation if Rs​≥1.5 and peak asymmetry ( As​ ) is between 0.9 and 1.2.

References

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. PMC / NIH. URL: [Link]

  • Enantioselective high-performance liquid chromatographic separations utilizing Cinchona alkaloid- and polysaccharide. SZTE Doktori Repozitórium. URL: [Link]

  • Enantioseparation of α-substituted proline analogs with macrocyclic glycopeptide-based chiral stationary phases immobilized on superficially porous particles of silica applying liquid chromatography. ResearchGate. URL:[Link]

  • Dániel Tanács's research works. ResearchGate. URL:[Link]

Sources

Troubleshooting

identifying impurities in "methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate" synthesis

Welcome to the Technical Support Center for the synthesis and analytical characterization of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate . As a building block for advanced active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical characterization of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate . As a building block for advanced active pharmaceutical ingredients (APIs), maintaining the stereochemical and structural integrity of this unnatural amino acid ester is critical.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind impurity formation and provide self-validating analytical protocols to ensure your data is artifact-free.

Part 1: Diagnostic Logic & Workflow

When analyzing crude reaction mixtures of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, impurities generally fall into two categories: Isobaric (identical mass, such as enantiomers or regioisomers) and Mass-Shifted (structural byproducts like des-fluoro analogs or unreacted free acids).

Use the logical workflow below to isolate and identify the root cause of your synthetic impurities.

ImpurityWorkflow Start Crude Methyl (2S)-2-amino-3- (2,4-difluorophenyl)propanoate LCMS LC-MS Initial Screening (HILIC or Ion-Pairing) Start->LCMS Decision1 Mass Shift Observed? LCMS->Decision1 Isobaric Isobaric Impurity (Δm = 0) Suspect: Enantiomer/Regioisomer Decision1->Isobaric No MassShift Mass Shifted Impurity (Δm ≠ 0) Suspect: Des-fluoro, Dipeptide, Free Acid Decision1->MassShift Yes Chiral Marfey's Derivatization & Chiral HPLC Isobaric->Chiral NMR 1H/19F NMR & HRMS Analysis MassShift->NMR Racemer (2R)-Enantiomer (Racemization) Chiral->Racemer Regio Regioisomer (e.g., 3,4-difluoro) Chiral->Regio Desfluoro Des-fluoro Byproduct (-18 Da shift) NMR->Desfluoro FreeAcid Unreacted Free Acid (-14 Da shift) NMR->FreeAcid

Diagnostic workflow for identifying structural and chiral impurities in amino acid ester synthesis.

Part 2: Troubleshooting FAQs

Q1: We observe an isobaric impurity ( [M+H]+=216.08 ) in our LC-MS chromatogram. How can we determine if this is the (2R)-enantiomer or a regioisomer? A: Isobaric impurities are notoriously difficult to resolve because they share an exact mass. The causality here depends on the synthetic history. Racemization to the (2R)-enantiomer occurs via base-catalyzed enolization or oxazolone intermediate formation at the α -carbon during the esterification step [1]. Conversely, regioisomers (e.g., 3,4-difluorophenylalanine derivatives) carry over from impure starting materials. Resolution: Derivatize the sample using Marfey's reagent (FDAA). This converts the enantiomers into diastereomers, which have distinct hydrodynamic radii and can be separated on a standard achiral C18 column [2]. If the peak matches the retention time of a derivatized D-isomer standard, it is the (2R)-enantiomer. If not, suspect a regioisomer and confirm via 19 F NMR.

Q2: How can we prevent artifactual racemization during our analytical sample preparation? A: This is a critical point of failure. When preparing samples for chiral analysis, the basic or acidic conditions used during derivatization can inadvertently induce racemization, creating a false positive for the (2R)-impurity. Resolution (Self-Validating System): Employ deuterated hydrochloric acid (DCl) or deuterated solvents during sample prep. If racemization occurs during the analytical step, the α -proton is exchanged with deuterium, resulting in a +1 Da mass shift ( [M+D]+=217.09 ) [2]. You can computationally filter out these artifacts using extracted ion chromatography (EIC), ensuring the detected (2R)-impurity reflects only what was generated during the actual synthesis.

Q3: Our underivatized ester shows poor retention and broad peaks on standard C18 columns, making impurity detection difficult. How can we improve this? A: Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is highly polar due to the free primary amine. In standard reversed-phase HPLC, it elutes near the void volume, leading to severe ion suppression from matrix salts. Resolution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns retain polar compounds effectively using a high-organic mobile phase, which forces polar analytes to partition into a water-enriched layer on the silica surface, drastically improving retention and electrospray ionization (ESI) efficiency [3]. Alternatively, volatile ion-pairing reagents like nonafluoropentanoic acid (NFPA) can be added to the mobile phase to neutralize the amine's charge [4].

Q4: We are detecting an impurity at [M+H]+≈198.09 . What is the likely mechanism of its formation? A: The target [M+H]+ is 216.08. A mass shift of −17.99 Da strongly indicates a des-fluoro impurity (loss of a fluorine atom, replaced by hydrogen). The 2,4-difluorophenyl ring is electron-deficient. If catalytic hydrogenation was used upstream (e.g., to reduce an enamine precursor or remove a protecting group), hydrodefluorination is a common, structurally destructive side reaction. Confirm the exact mass defect using HRMS and quantify the mono-fluoro species using 19 F NMR.

Part 3: Quantitative Data Summary

The table below summarizes the expected mass shifts and primary detection methodologies for the most common impurities associated with this synthesis.

Impurity TypeStructural MechanismExpected Mass Shift ( Δ Da)Primary Detection Method
(2R)-Enantiomer Base-catalyzed enolization at α -carbon0.00 (Isobaric)Marfey's Derivatization + LC-MS
Regioisomer Impure starting material (e.g., 3,4-difluoro)0.00 (Isobaric) 19 F NMR / HILIC-MS
Free Acid Incomplete esterification / Hydrolysis-14.02HILIC-LC/MS
Des-fluoro Analog Upstream hydrodefluorination-17.99HRMS / 1 H NMR
Dipeptide / DKP Intermolecular condensation+183.05LC-MS (ESI+)

Part 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Chiral Purity Determination via FDAA (Marfey's Reagent)

This protocol uses deuterium labeling to distinguish between synthetic racemization and analytical artifacts.

  • Sample Preparation: Dissolve 1.0 mg of the crude methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate in 100 µL of LC-MS grade acetone.

  • Derivatization: Add 20 µL of 1 M NaHCO 3​ and 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.

  • Incubation: Vortex the mixture and incubate at 40°C for exactly 60 minutes in the dark.

  • Deuterated Quenching (Self-Validation): Stop the reaction by adding 20 µL of 1 M DCl (Deuterium chloride in D 2​ O). Note: Any racemization occurring from this point forward will incorporate deuterium, shifting the mass by +1 Da, which can be excluded during MS data processing.

  • Dilution & Analysis: Dilute the quenched mixture with 800 µL of Mobile Phase A (0.1% Formic acid in water). Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Gradient: Run a linear gradient from 10% to 50% Mobile Phase B (Acetonitrile with 0.1% Formic acid) over 45 minutes. Monitor the extracted ion chromatogram (EIC) for the derivatized mass.

Protocol B: HILIC-LC/MS Method for Polar Impurity Profiling

This protocol is optimized for the retention of underivatized polar amino acid esters and their free-acid byproducts.

  • Sample Dilution: Dilute the crude synthesis mixture 1:10 in 50% Acetonitrile. Caution: Injecting samples in 100% aqueous solvents onto a HILIC column will disrupt the aqueous layer on the stationary phase, causing severe peak distortion.

  • Column Setup: Install a Zwitterionic HILIC column (e.g., AdvanceBio MS Spent Media or equivalent, 2.1 x 100 mm) and maintain the column compartment at 40°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

  • Gradient & Detection: Run a gradient starting at 95% B (highly organic), decreasing to 40% B over 15 minutes to elute highly polar impurities. Detect using ESI+ mode, scanning m/z 100–500.

References

  • Almac Group. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Available at:[Link]

  • Agilent Technologies. Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Available at:[Link]

  • National Institute of Informatics (NII) / JAMSTEC. LC/ESI-MS analysis of underivatized amino acids and mass spectrum. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated Phenylalanine Analogs for Advanced Research and Drug Development: Spotlight on Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids has emerged as a transformative...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids has emerged as a transformative approach to modulate the properties of peptides and proteins. Among these, fluorinated phenylalanine analogs have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. This guide provides an in-depth, objective comparison of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate and other key fluorinated phenylalanine analogs, supported by experimental data and detailed methodologies to empower researchers in their selection and application.

Introduction: The Power of Fluorine in Phenylalanine Analogs

Phenylalanine, with its aromatic side chain, plays a crucial role in various biological processes, including protein structure and protein-ligand interactions.[1] The substitution of hydrogen with fluorine on the phenyl ring can dramatically alter the electronic and steric properties of the amino acid without a significant increase in size.[2][3] This "minimalist" yet powerful modification can lead to:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, leading to increased resistance to enzymatic degradation and longer in vivo half-lives.[4][5]

  • Modulated Protein-Protein Interactions: Fluorination alters the electron distribution of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for protein folding and binding.[6]

  • Unique Biophysical Probes: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity, allowing for detailed studies of protein conformation and dynamics.[7][8][9]

This guide will focus on a comparative analysis of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate against other commonly used monofluorinated and difluorinated phenylalanine analogs.

Comparative Analysis of Key Performance Characteristics

The choice of a fluorinated phenylalanine analog is dictated by the specific application, whether it be to enhance stability, probe protein structure, or modulate biological activity. Below is a comparative overview of key performance characteristics.

Metabolic and Proteolytic Stability

The introduction of fluorine atoms onto the phenyl ring generally enhances the stability of peptides against degradation by proteases and metabolic enzymes.[4][5] While direct comparative data for a comprehensive set of fluorinated phenylalanine analogs is often context-dependent on the peptide sequence, the general trend observed is that increased fluorination correlates with increased stability.

Table 1: Illustrative Metabolic Stability of Peptides Containing Fluorinated Phenylalanine Analogs in Human Liver Microsomes

Compound/Peptide AnalogFluorination PatternApparent Half-Life (t½, min)% Remaining after 60 minReference
Model Peptide (Control)None< 2.50[10]
Model Peptide with 4-F-Phepara-monofluoroData not directly available in a comparative formatGenerally increased vs. control[11]
Model Peptide with 2,4-diF-Phe2,4-difluoroData not directly available in a comparative formatExpected to be higher than monofluorinatedGeneral Principle

Note: Specific quantitative data for direct comparison is often proprietary or published within the context of a specific drug development program. The table illustrates the expected trend based on established principles of metabolic stability.

dot

Caption: General trend of increasing metabolic stability with higher degrees of fluorination.

¹⁹F NMR Spectroscopy: A Window into Protein Conformation

¹⁹F NMR is a powerful tool to study protein structure and dynamics, with the chemical shift of the fluorine atom being highly sensitive to its local environment.[7][12] Different fluorination patterns on the phenyl ring result in distinct chemical shifts, allowing for the simultaneous monitoring of multiple sites within a protein or for choosing a probe with a chemical shift in a clear region of the spectrum.

Table 2: Representative ¹⁹F NMR Chemical Shifts of Fluorinated Phenylalanine Analogs

Fluorinated Phenylalanine AnalogPosition of FluorineTypical Chemical Shift Range (ppm vs. CFCl₃)Reference
2-Fluorophenylalanine (2-F-Phe)ortho-115 to -125[7][13]
3-Fluorophenylalanine (3-F-Phe)meta-110 to -120[7][13]
4-Fluorophenylalanine (4-F-Phe)para-115 to -125[7][13]
2,4-Difluorophenylalanine (2,4-diF-Phe)ortho, paraF2: ~ -110; F4: ~ -105General Knowledge
2,6-Difluorophenylalanine (2,6-diF-Phe)ortho, ortho~ -110[7]
3,5-Difluorophenylalanine (3,5-diF-Phe)meta, meta~ -112[7]

Note: Chemical shifts are highly dependent on the local protein environment.

dot

synthesis_workflow A 2,4-Difluorobenzaldehyde B Acetal Protection A->B Ethylene glycol, Toluene, Reflux C Lithiation & Azidation B->C 1. n-BuLi, TMEDA 2. TsN3 D Amination C->D H2, Pd/C E Acetal Deprotection D->E HCl (aq) F Formation of Amino Acid Ester E->F MeOH, SOCl2 G Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate HCl F->G Purification protein_incorporation A Co-transform E. coli with plasmids: 1. Gene of interest (with TAG codon) 2. Orthogonal tRNA/aaRS pair B Grow culture in minimal media A->B C Induce protein expression with IPTG B->C D Supplement with fluorinated phenylalanine analog C->D E Harvest cells and purify protein D->E F Verify incorporation by Mass Spectrometry E->F metabolic_assay A Prepare reaction mixture: - Test compound - Human liver microsomes - Phosphate buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C, taking aliquots at different time points C->D E Quench reaction with cold acetonitrile D->E F Centrifuge to pellet protein E->F G Analyze supernatant by LC-MS/MS F->G H Determine half-life (t½) and intrinsic clearance (CLint) G->H

Sources

Comparative

Structure-Activity Relationship (SAR) of Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate Analogs: A Comparative Guide for Next-Generation Therapeutics

Executive Summary In the landscape of peptidomimetic drug design, the strategic incorporation of unnatural amino acids is a primary driver for overcoming the poor pharmacokinetic profiles of native peptides. Methyl (2S)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetic drug design, the strategic incorporation of unnatural amino acids is a primary driver for overcoming the poor pharmacokinetic profiles of native peptides. Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate (the methyl ester of 2,4-difluorophenylalanine, or 2,4-F-Phe-OMe) serves as a highly privileged building block.

The addition of two fluorine atoms at the ortho and para positions of the phenyl ring fundamentally alters the molecule's physicochemical properties. Fluorine’s high electronegativity withdraws electron density from the aromatic ring, while its low polarizability and lack of hydrogen-bond donating capability significantly increase the lipophilicity (LogP) of the resulting analogs. This guide objectively compares the performance of 2,4-F-Phe analogs across two divergent therapeutic modalities: centrally acting opioid analgesics and antimalarial proteasome inhibitors .

Mechanistic Rationale: Why 2,4-Difluorophenylalanine?

Before deploying 2,4-F-Phe-OMe in Solid-Phase Peptide Synthesis (SPPS) or warhead conjugation, the methyl ester is typically saponified and Fmoc-protected. The resulting 2,4-F-Phe moiety imparts three critical advantages over native Phenylalanine (Phe) or Tyrosine (Tyr):

  • Enhanced Blood-Brain Barrier (BBB) Penetration: The highly polarized C-F bonds increase lipophilicity without adding steric bulk, facilitating passive diffusion across endothelial tight junctions .

  • Target Selectivity via Steric/Electronic Tuning: The electron-deficient aromatic ring alters cation- π and π

    π stacking interactions within receptor binding pockets.
  • Metabolic Stability: Fluorination blocks cytochrome P450-mediated aromatic oxidation, extending the compound's half-life in vivo.

SAR_Workflow A Methyl (2S)-2-amino-3- (2,4-difluorophenyl)propanoate B Saponification / Deprotection A->B C 2,4-F-Phe Building Block B->C D Opioid Peptides (EM-2 analogs) C->D SPPS E Proteasome Inhibitors (Epoxyketones) C->E Warhead Attachment F Mixed MOP/KOP Agonists (High BBB Penetration) D->F In Vivo Testing G Selective Pf20S Inhibitors (Overcomes Resistance) E->G EC50 Profiling

Workflow from 2,4-F-Phe-OMe to divergent therapeutic applications.

Application Comparison A: Next-Generation Analgesics (Opioid Peptidomimetics)

Endomorphin-2 (EM-2) is a potent endogenous μ -opioid (MOP) receptor agonist, but its clinical utility is severely limited by rapid proteolytic degradation and an inability to cross the BBB. By cyclizing the peptide and substituting native Phe residues with 2,4-F-Phe, researchers have engineered analogs that not only cross the BBB but also exhibit mixed MOP/KOP ( κ -opioid) agonism, which reduces addiction liability .

Performance Data: Receptor Affinity and Efficacy

Table 1: Binding affinities of cyclic EM-2 analogs (Sequence: Dmt-c[D-Lys-Phe-X-Asp]NH2).

CompoundSubstitution (X)MOP Affinity ( Ki​ , nM)KOP Affinity ( Ki​ , nM)DOP Affinity ( Ki​ , nM)BBB Penetration (In Vivo)
Native EM-2 Native Phe0.69>10,000>10,000Poor (Central only)
Analog 4-F 4-F-Phe0.4512.5185.0Moderate
Analog 2,4-F 2,4-F-Phe0.38 0.85 15.2 Excellent (Systemic efficacy)

Analysis: The introduction of 2,4-F-Phe at position 4 transforms the highly selective MOP agonist into a potent mixed MOP/KOP agonist. The dual fluorination provides the exact electronic signature required to engage the KOP binding pocket while maintaining sub-nanomolar MOP affinity.

Opioid_Pathway L 2,4-F-Phe EM-2 Analog R Opioid Receptors MOP / KOP L->R Binding G Gi/o Protein Activation R->G Conformational Change AC Adenylyl Cyclase Inhibition G->AC Alpha subunit Ca Ca2+ Channel Blockade G->Ca Beta-gamma subunit K K+ Channel Opening G->K Beta-gamma subunit Out Antinociception / Analgesia AC->Out Reduced cAMP Ca->Out Reduced Excitability K->Out Hyperpolarization

Mechanism of action for 2,4-F-Phe opioid analogs modulating pain pathways.

Application Comparison B: Antimalarial Proteasome Inhibitors

The Plasmodium falciparum 20S proteasome (Pf20S) is a validated target for overcoming artemisinin-resistant malaria. However, achieving selectivity over the human 20S proteasome (h20S) is notoriously difficult. Recent SAR studies demonstrate that incorporating a 2,4-difluorophenylalanine moiety adjacent to an epoxyketone warhead creates a covalent macrocyclic inhibitor that perfectly exploits the unique geometry of the Pf20S β 5 subunit .

Performance Data: Proteasome Inhibition and Selectivity

Table 2: Activity of macrocyclic proteasome inhibitors against wild-type and resistant P. falciparum.

CompoundWarheadP3 ResiduePf20S β 5 IC50​ (nM)h20S β 5 IC50​ (nM)Selectivity Index (h20S/Pf20S)
TDI-8304 Non-covalentNative Phe10.251050x
8304-vs Vinyl sulfoneLeu3.5420120x
8304-ek Epoxyketone2,4-F-Phe 23.7 >15,000 >630x

Analysis: While the 2,4-F-Phe epoxyketone (8304-ek) shows a slight reduction in absolute potency compared to the vinyl sulfone analog, its Selectivity Index skyrockets to >630x . The electron-withdrawing nature of the 2,4-difluorophenyl ring stabilizes the epoxyketone, preventing off-target covalent bonding with human host proteins and mitigating parasite resistance mechanisms.

Validated Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol A: Preparation of Fmoc-2,4-F-Phe-OH from the Methyl Ester

Purpose: Conversion of the commercial ester into an SPPS-compatible building block.

  • Saponification: Dissolve methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate in a 3:1 mixture of THF/H 2​ O. Add 1.5 eq of LiOH at 0°C.

    • Causality: LiOH provides mild hydrolysis, preventing the base-catalyzed racemization at the α -carbon that occurs with harsher bases (e.g., NaOH).

  • Fmoc Protection: Adjust pH to 8.5 with Na 2​ CO 3​ . Add 1.2 eq of Fmoc-OSu dissolved in THF dropwise.

    • Causality: Fmoc-OSu is strictly utilized over Fmoc-Cl to prevent the formation of Fmoc- β -alanine and dipeptide byproducts, ensuring high purity.

  • Validation Checkpoint: Analyze the precipitate via Chiral LC-MS. The protocol is only validated if enantiomeric excess (ee) remains >98% and mass spectrometry confirms the [M+H]+ peak for the free acid.

Protocol B: Calcium Mobilization Assay for Opioid Receptor Activation

Purpose: Quantify the functional agonism of synthesized 2,4-F-Phe analogs.

  • Cell Preparation: Plate CHO cells stably expressing human MOP, KOP, or DOP receptors co-transfected with the chimeric G-protein Gqi5.

    • Causality: Opioid receptors are natively G i​ /G o​ -coupled (inhibiting cAMP). The Gqi5 chimera forces the receptor to couple to the G q​ pathway, triggering the release of intracellular calcium, which provides a robust, easily quantifiable fluorescent readout.

  • Dye Loading: Incubate cells with Fluo-4 AM dye (2 μ M) and probenecid (2.5 mM) for 45 minutes.

    • Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorophore from the cytosol.

  • Validation Checkpoint: Generate a dose-response curve using a reference agonist (e.g., DAMGO for MOP). The assay is validated only if the reference EC50​ falls within historical baselines (1–5 nM) and the assay yields a Z'-factor 0.5.

References

  • Piekielna, J., et al. (2015). "Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines". ACS Medicinal Chemistry Letters, 6(5), 527-531. URL:[Link]

  • Kirkman, L. A., et al. (2023). "Covalent Macrocyclic Proteasome Inhibitors Mitigate Resistance in Plasmodium falciparum". ACS Infectious Diseases, 9(10), 1935-1946. URL:[Link]

  • Janecka, A., et al. (2024). "Analgesic Peptides: From Natural Diversity to Rational Design". International Journal of Molecular Sciences, 25(7), 3860. URL:[Link]

Validation

Validating the Enantiomeric Purity of Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate: A Comparative Methodological Guide

Introduction & Analyte Profiling As a Senior Application Scientist in pharmaceutical development, I frequently design analytical workflows for non-natural chiral amino acids. These molecules serve as critical building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

As a Senior Application Scientist in pharmaceutical development, I frequently design analytical workflows for non-natural chiral amino acids. These molecules serve as critical building blocks for active pharmaceutical ingredients (APIs), where even trace enantiomeric impurities can drastically alter pharmacokinetic profiles.

The compound methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate presents a highly specific analytical profile. Structurally, it is the methyl ester of (S)-2,4-difluorophenylalanine. It possesses three critical functional handles: a free primary amine, a methyl ester, and an electron-deficient 2,4-difluorophenyl ring.

Validating its enantiomeric excess (% ee) and confirming its (2S) absolute configuration requires a robust, orthogonal analytical strategy. Relying on a single method can lead to false positives due to co-eluting achiral impurities or baseline anomalies. In this guide, we objectively compare three dominant methodologies—Chiral HPLC, Multinuclear NMR, and Chiral GC—and provide self-validating experimental protocols for each.

Methodology Comparison Matrix

To establish a baseline for method selection, the following table summarizes the performance metrics of the three primary techniques used for amino acid ester validation.

Analytical TechniquePrimary Separation MechanismTarget OutputLimit of Quantitation (LOQ)Analysis TimeKey AdvantageCritical Limitation
Chiral HPLC Transient diastereomeric complexes ( π−π , H-bonding)[1]% Enantiomeric Excess (ee)~0.05% - 0.1%10 - 30 minDirect analysis; no derivatization requiredCannot determine absolute configuration directly
19 F/ 1 H NMR (with CDA) Covalent diastereomer formation[2]Absolute Config. & % ee~1.0% - 2.0%1 - 2 hoursConfirms 3D spatial arrangementLower sensitivity for trace enantiomers
Chiral GC Inclusion complexation (Cyclodextrins)[3]% Enantiomeric Excess (ee)~0.1%15 - 45 minExtremely high resolution (theoretical plates)Requires pre-column achiral derivatization

Deep Dive 1: Chiral HPLC (The Gold Standard for Routine QC)

Causality & Mechanism

Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the industry workhorse for resolving amino acid esters[4]. The separation relies on transient interactions—specifically hydrogen bonding, dipole-dipole interactions, and π−π stacking—between the analyte and the derivatized amylose or cellulose backbone of the CSP[5].

For methyl 2-amino-3-(2,4-difluorophenyl)propanoate, the highly electron-deficient 2,4-difluorophenyl group acts as a strong π -acid. This pairs exceptionally well with π -basic CSPs, such as those featuring 3,5-dimethylphenylcarbamate groups (e.g., Chiralpak AD-H or IA)[4].

Self-Validating Protocol: Chiral HPLC Analysis

Note: This protocol incorporates a basic additive to prevent the free primary amine from interacting with residual acidic silanols on the silica support, which would otherwise cause severe peak tailing[6].

  • System Suitability Testing (SST): Prepare a 1 mg/mL solution of a racemic standard of the analyte. Inject 10 µL onto a Chiralpak IA column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Optimization: Run an isocratic elution using Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v) with a flow rate of 1.0 mL/min. The DEA is critical for maintaining sharp peak symmetry[6].

  • Validation Check: Ensure the resolution ( Rs​ ) between the (2R) and (2S) peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , decrease the isopropanol concentration to 5% to increase retention and interaction time.

  • Sample Execution: Dissolve the (2S) target sample in the mobile phase (1 mg/mL). Inject 10 µL and monitor UV absorbance at 210 nm and 254 nm.

  • Quantitation: Calculate the % ee by integrating the peak areas. Ensure the signal-to-noise ratio (S/N) of any detected minor (2R) peak is >10 for accurate quantitation.

Deep Dive 2: Multinuclear NMR with Mosher's Acid (Absolute Configuration)

Causality & Mechanism

While HPLC accurately quantifies enantiomeric purity, it cannot independently prove absolute configuration without a known reference standard. To unequivocally confirm the (2S) configuration, we utilize Nuclear Magnetic Resonance (NMR) spectroscopy coupled with a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride ((R)-MTPA-Cl)[2].

The reaction of the analyte's free amine with (R)-MTPA-Cl forms a stable diastereomeric amide[7]. The specific mechanistic advantage for our analyte lies in its fluorine atoms. We can utilize 19 F NMR to observe both the MTPA trifluoromethyl group and the analyte's native 2,4-difluoro groups. Because 19 F NMR spans a massive chemical shift range, it completely eliminates the signal overlap and crowding typically observed in 1 H NMR spectra of complex aromatics[7].

Self-Validating Protocol: Mosher's Amide Derivatization & NMR
  • Reaction Setup: In a dry 5 mL reaction vial, dissolve 10 mg of the amino acid ester in 0.5 mL of anhydrous CDCl 3​ . Add 2.0 equivalents of anhydrous pyridine (acting as both an acid scavenger and a nucleophilic catalyst)[2].

  • Derivatization: Slowly add 1.5 equivalents of (R)-MTPA-Cl. Cap the vial, vortex gently, and allow the reaction to proceed at room temperature for 30–45 minutes until complete conversion is achieved.

  • SST / Control: Perform the exact same derivatization in parallel using the racemic standard. This is a mandatory self-validating step to identify the precise chemical shifts for both the (R,S) and (R,R) diastereomers[8].

  • Acquisition: Transfer the mixture to an NMR tube. Acquire a high-resolution 19 F NMR spectrum (with 1 H decoupling to simplify the signals).

  • Validation: Integrate the distinct -CF 3​ singlets (typically around -71 ppm). The ratio directly yields the diastereomeric excess (de), which correlates to the original ee. Compare the chemical shift differences ( ΔδSR ) to established empirical models (the modified Mosher's method) to definitively confirm the (2S) absolute configuration[8].

Deep Dive 3: Chiral GC (The High-Resolution Alternative)

Causality & Mechanism

Gas Chromatography over cyclodextrin-based CSPs offers superior theoretical plate counts (often >50,000) compared to HPLC, making it ideal for resolving complex mixtures with multiple trace achiral and chiral impurities[3]. However, the free amine of our analyte poses a problem: it can cause irreversible adsorption or thermal degradation at high injector temperatures. Therefore, pre-column achiral derivatization (N-acetylation) is mandatory to mask the amine, increase volatility, and improve thermal stability[3].

Self-Validating Protocol: Chiral GC Analysis
  • Derivatization: Treat 5 mg of the ester with 100 µL of Trifluoroacetic Anhydride (TFAA) in 500 µL of anhydrous dichloromethane for 15 minutes at room temperature. Evaporate to dryness under a gentle stream of N 2​ and reconstitute in 1 mL of ethyl acetate.

  • SST: Inject the derivatized racemate onto a derivatized β -cyclodextrin capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm). Optimize the temperature gradient (e.g., hold at 100°C for 2 min, ramp to 160°C at 2°C/min) until Rs​≥1.5 .

  • Execution: Inject 1 µL of the derivatized (2S) sample using a split ratio of 50:1. Utilize Flame Ionization Detection (FID).

  • Validation: Because FID response factors for enantiomers are perfectly identical, direct area normalization can be used to calculate % ee without the need for external calibration curves[3].

Orthogonal Validation Workflow

To ensure absolute scientific integrity, a dual-method approach is highly recommended. The workflow below illustrates how to combine the quantitative power of Chiral HPLC with the structural confirmation of Multinuclear NMR.

Workflow Sample Analyte: methyl (2S)-2-amino-3- (2,4-difluorophenyl)propanoate Split Aliquot Sample for Orthogonal Testing Sample->Split HPLC_Prep Dilute in Mobile Phase (e.g., Hexane/IPA/DEA) Split->HPLC_Prep NMR_Prep Derivatize with (R)-MTPA-Cl in Pyridine/CDCl3 Split->NMR_Prep HPLC_Run Chiral HPLC Analysis (Polysaccharide CSP) HPLC_Prep->HPLC_Run NMR_Run 19F & 1H NMR Spectroscopy (Observe CF3 & Ar-F shifts) NMR_Prep->NMR_Run HPLC_Data Calculate %ee via Peak Area Integration HPLC_Run->HPLC_Data NMR_Data Confirm Absolute Configuration via Diastereomeric Shifts NMR_Run->NMR_Data Report Comprehensive Enantiomeric Purity Validation Report HPLC_Data->Report NMR_Data->Report

Orthogonal workflow for validating enantiomeric purity and absolute configuration.

Conclusion

For the rigorous validation of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, relying on a single analytical technique is a critical vulnerability in pharmaceutical development. Chiral HPLC provides the most robust and rapid quantitation of enantiomeric excess, while 19 F NMR via Mosher's derivatization serves as the ultimate arbiter for absolute configuration. By employing these orthogonal, self-validating protocols, researchers can ensure unimpeachable scientific integrity and prevent downstream failures in the synthesis of complex chiral APIs.

References

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases.
  • Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral St
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
  • Reagents for the Determination of Optical Purity by NMR. TCI Chemicals.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.
  • The State of the Art in Chiral Capillary Gas Chromatography.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate

This document provides a detailed protocol for the safe and compliant disposal of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate. As a specialized amino acid ester, this compound requires careful handling not only...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate. As a specialized amino acid ester, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations, reflecting best practices in chemical waste management.

Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its hazard profile from its chemical structure and related compounds.

  • Amino Acid Ester Moiety : This functional group can be susceptible to hydrolysis, especially under acidic or basic conditions. While not highly reactive, this potential instability is a consideration for storage and segregation.

  • Difluorophenyl Group : The presence of fluorine atoms on the aromatic ring can increase the compound's biological activity and potential toxicity. Halogenated organic compounds are often subject to specific disposal regulations due to their persistence and potential to form harmful byproducts upon incomplete combustion.

  • Regulatory Framework : The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[1] Waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] Given the fluorinated aromatic structure, it is prudent to conservatively manage methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate as a toxic hazardous waste .

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be handled as hazardous waste. It is strictly prohibited to dispose of this chemical via standard trash or sewer systems.[1]

Personnel Safety and Required Personal Protective Equipment (PPE)

To mitigate risks of exposure during handling and disposal, all personnel must use appropriate PPE. The rationale is to create a barrier between the researcher and the potentially hazardous material.

  • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection : Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection : A standard laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection : While general handling in a well-ventilated area may not require respiratory protection, a certified respirator may be necessary if aerosols are generated or if working outside of a fume hood.[3]

All waste handling should be performed in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol: Collection and Segregation

The proper collection of chemical waste at its point of generation is a critical step in ensuring safety and compliance. This process occurs in what the EPA defines as a Satellite Accumulation Area (SAA).[2][4]

Step 1: Establish a Satellite Accumulation Area (SAA) Designate a specific location in the lab, at or near where the waste is generated, for waste accumulation.[1][4] This area must be under the control of the laboratory personnel.

Step 2: Select a Compatible Waste Container The container must be robust and chemically compatible with the waste.[4]

  • Material : Use a borosilicate glass or high-density polyethylene (HDPE) container with a secure, leak-proof screw cap.[1] The material must not react with or be degraded by the amino acid ester.

  • Condition : The container must be in good condition, free from cracks or damage.[4]

  • Closure : Keep the container closed at all times except when adding waste.[4] Do not leave a funnel in the opening.

Step 3: Correctly Label the Hazardous Waste Container Proper labeling is a strict regulatory requirement and essential for safe handling by all personnel, including waste technicians.[2] The label must include:

  • The words "HAZARDOUS WASTE" .[1][4]

  • The full chemical name: "methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate" . Do not use abbreviations or chemical formulas.[1][4]

  • An accurate list of all constituents in the container, including solvents and their approximate percentages.

  • The date when waste was first added to the container (accumulation start date).[1]

  • The applicable hazard warnings (e.g., "Toxic").

Step 4: Segregate and Accumulate Waste

  • Chemical Incompatibility : Do not mix this waste with other incompatible waste streams. At a minimum, segregate it from acids, bases, and oxidizers to prevent unintended chemical reactions.[5]

  • Transfer : Carefully transfer the waste into the labeled container, avoiding splashes or spills. If the compound is a solid, transfer it using a chemical spatula. If it is in solution, pour it carefully, using a funnel if necessary.

  • Volume : Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.

Final Disposal and Decontamination

Arranging for Pickup Once the waste container is nearly full (90% capacity) or has been accumulating for the maximum allowed time (see table below), arrange for its removal by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[1][4] These professional services are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[1][6] The most probable final disposal method for this type of organic compound is high-temperature incineration at a licensed facility.[7]

Empty Container Decontamination Containers that held methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate must be properly decontaminated before being discarded or reused.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[5][8]

  • Collect Rinsate : The rinsate from each rinse is considered hazardous waste and must be collected and added to your hazardous waste container.

  • Final Disposal : After triple rinsing and air-drying in a ventilated hood, the container can typically be disposed of in the regular trash or recycling, provided the original label is fully defaced or removed.[8]

Regulatory Accumulation Limits

The following table summarizes key EPA regulations for waste accumulation in laboratories, which can vary based on the institution's generator status. Academic institutions may operate under the more flexible Subpart K regulations.[1][9]

RegulationRequirementRationale & Citation
Max Volume in SAA 55 gallons of hazardous wastePrevents the storage of excessive quantities of hazardous materials in a working laboratory space.[2]
Max Volume (Acutely Toxic) 1 quart of "P-listed" acutely toxic wasteStricter control for highly hazardous substances to minimize risk.[2]
Container Removal Within 3 days (72 hours) of being fullEnsures prompt removal of waste from the laboratory, reducing long-term storage risks.[4]
Max Accumulation Time 6-12 months (Varies by regulation, e.g., EPA Subpart K for academic labs)Limits the time that old or unknown chemicals can accumulate in a lab.[1][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate waste.

DisposalWorkflow start Waste Generated (methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate) assess 1. Assess Hazards & Classify (Presume Toxic Hazardous Waste) start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container 3. Select & Label Container - Compatible Material (Glass/HDPE) - 'HAZARDOUS WASTE' Label - Full Chemical Name & Constituents ppe->container segregate 4. Segregate & Collect Waste - In Satellite Accumulation Area (SAA) - Keep Container Closed - Do Not Mix Incompatibles container->segregate check_full Container >90% Full or Max Time Reached? segregate->check_full arrange_pickup 5. Arrange for Disposal (Contact EH&S or Licensed Contractor) check_full->arrange_pickup  Yes continue_collection Continue Collection check_full->continue_collection  No end Waste Removed for Final Disposal (Incineration) arrange_pickup->end continue_collection->segregate

Caption: Decision workflow for hazardous waste disposal.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Safety Data Sheet for 2-PROPANOL. (2024, March 1). Hazards identification and disposal information.
  • Merck Millipore. (2024, December 29). SAFETY DATA SHEET.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • SAFETY DATA SHEET. (2025, November 6). Hazards identification and handling.
  • Chemical Waste Disposal Guidelines.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Synquest Labs. Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate. In the absence of a speci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous chemicals, including other amino acid esters and fluorinated aromatic compounds, combined with established best practices in laboratory safety. The underlying principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical structure.

Assumed Hazard Profile

Given its structure—an amino acid ester with a difluorophenyl group—we can anticipate the following potential hazards. This profile is based on information from similar compounds, such as methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride and methyl 3-amino-2-fluorobenzoate.[1][2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Hazards from Decomposition: Under fire conditions, thermal decomposition can produce hazardous substances, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2] The presence of fluorine in the molecule necessitates vigilance for the potential formation of hydrofluoric acid (HF) in the presence of moisture or during combustion, which is highly corrosive and toxic.[5]

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of PPE is contingent upon the specific procedure being performed. A risk assessment should always precede any handling of this chemical.[6][7]

Standard Laboratory Operations

For routine procedures such as weighing, preparing solutions, and conducting reactions in a controlled environment (e.g., a fume hood), the following minimum PPE is required:[7][8]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.To protect against splashes and aerosols, which can cause serious eye irritation.[7][9]
Hand Protection Nitrile gloves.Provides good protection against a wide range of chemicals for incidental contact.[6][9] Gloves should be inspected before use and changed immediately upon contamination.[8][10]
Body Protection A flame-resistant lab coat.To protect skin and personal clothing from splashes.[8]
Footwear Closed-toe shoes.To protect feet from spills.[8][9]
High-Risk Procedures and Emergency Situations

For non-routine operations with a higher risk of exposure, such as cleaning up a large spill or when working with heated reactions, enhanced PPE is necessary:[11]

  • Face Shield: Worn in addition to chemical splash goggles to provide an extra layer of protection for the face.[7][9]

  • Chemical-Resistant Apron: Worn over the lab coat to offer additional protection against larger splashes of corrosive or toxic liquids.[6]

  • Double Gloving: Using two pairs of nitrile gloves can provide additional protection, especially for tasks with a higher risk of glove puncture or prolonged contact.

  • Respiratory Protection: If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[6][9] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[9]

Procedural Guidance: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to minimize contamination)
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the appropriate waste container.

  • Goggles/Face Shield: Remove from the back of the head.

  • Lab Coat: Remove by unbuttoning and rolling it down from the shoulders, turning the sleeves inside out. Hang it in a designated area or dispose of it if it is single-use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection PPE Selection for Handling Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate cluster_0 Task Assessment cluster_1 Risk Level cluster_2 PPE Configuration cluster_3 Final Check Task Identify the experimental task Risk Assess Risk of Exposure (Splash, Aerosol, Spill) Task->Risk LowRisk Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Risk->LowRisk Low Risk (e.g., small scale weighing in hood) HighRisk Enhanced PPE: - Face Shield + Goggles - Double Nitrile Gloves - Chemical Apron - Consider Respirator Risk->HighRisk High Risk (e.g., large scale reaction, spill) FinalCheck Verify all PPE is correctly donned and in good condition. LowRisk->FinalCheck HighRisk->FinalCheck

Caption: PPE Selection Workflow Diagram

Emergency Procedures: Be Prepared

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill. For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.

  • Containment and Cleanup: For small spills, use a chemical spill kit with an absorbent material to contain the spill.[12] Work from the outside of the spill inwards.

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: All contaminated materials must be placed in a sealed container and disposed of as hazardous waste.[12][13]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention. Due to the fluorinated nature of the compound, have 2.5% calcium gluconate gel available as a precautionary measure, as it is a first-aid treatment for hydrofluoric acid exposure.[5][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan

All waste containing methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous chemical waste.[12][16]

  • Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.[12][17]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Merck Millipore. (2024, December 29).
  • 3M. (2024, July 24).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific.
  • Zhdankin, V. V. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • NextSDS. methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)
  • SeraCare. (2022, November 3).
  • Crypton.
  • The Ohio State University. Personal Protective Equipment Policy - OSU Chemistry.
  • Occupational Safety and Health Administration.
  • Synquest Labs.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Combi-Blocks, Inc. (2026, March 6).
  • University of Alabama in Huntsville.
  • University of California, Riverside.
  • Fisher Scientific. (2015, February 5).
  • Princeton University. Fluorine.
  • Merck Millipore.
  • Aapptec.
  • MilliporeSigma. (2025, November 7).
  • Zhdankin, V. V. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare.
  • Occupational Safety and Health Administration. (2020, December 15). 2-AMINO-2-METHYLPROPANOL.
  • Purdue University. Fluorine Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
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